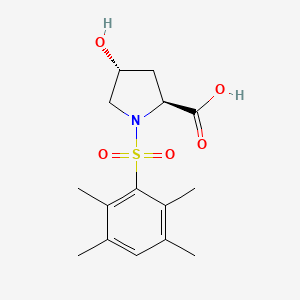
(2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure It features a pyrrolidine ring substituted with a hydroxy group and a carboxylic acid group, along with a tetramethylbenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the hydroxy and carboxylic acid groups through a series of reactions. The tetramethylbenzenesulfonyl group can be added using sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, (2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications, including catalysis and polymer synthesis.
作用機序
The mechanism of action of (2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl group can participate in covalent bonding, leading to irreversible inhibition of certain enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives with hydroxy, carboxylic acid, and sulfonyl groups. Examples include:
- (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
Uniqueness
What sets (2S,4R)-4-Hydroxy-1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid apart is the presence of the tetramethylbenzenesulfonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications where other pyrrolidine derivatives may not be suitable.
特性
分子式 |
C15H21NO5S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
(2S,4R)-4-hydroxy-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO5S/c1-8-5-9(2)11(4)14(10(8)3)22(20,21)16-7-12(17)6-13(16)15(18)19/h5,12-13,17H,6-7H2,1-4H3,(H,18,19)/t12-,13+/m1/s1 |
InChIキー |
WZTVCDXECCEDTN-OLZOCXBDSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(CC2C(=O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


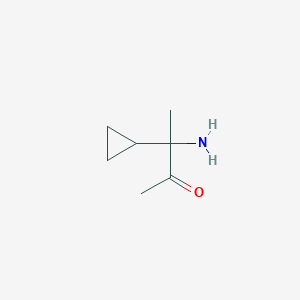
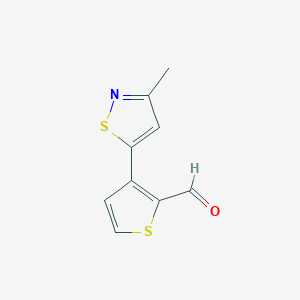

![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)
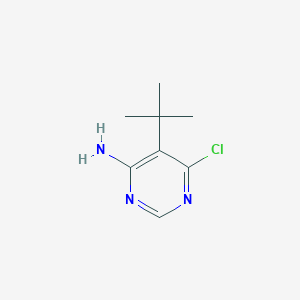

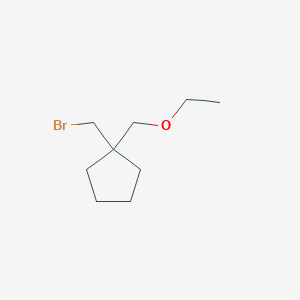


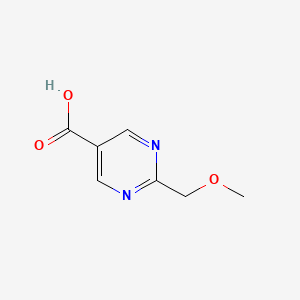
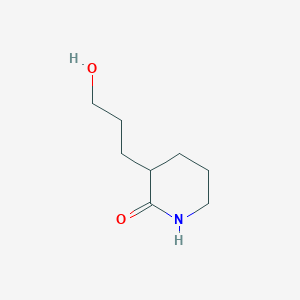
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
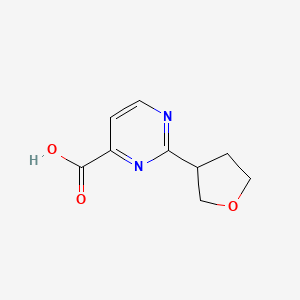
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
